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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-galactoside, a prominent anthocyanin found in various pigmented fruits and
vegetables, has garnered significant scientific interest for its potential health-promoting
properties. As a member of the flavonoid family, it is recognized for its antioxidant, anti-
inflammatory, and potential anti-cancer activities. The advent of computational biology and in
silico methodologies has provided a powerful avenue for the rapid and cost-effective prediction
of the bioactivities of natural compounds like Delphinidin 3-galactoside. This technical guide
provides an in-depth overview of the in silico approaches used to predict the biological
activities of Delphinidin 3-galactoside, supplemented with detailed experimental protocols for
in vitro validation and visualizations of relevant signaling pathways.

Predicted Bioactivities and Physicochemical
Properties

In silico tools play a crucial role in the early stages of drug discovery by predicting the
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a
compound, as well as its potential biological activities.

ADMET and Physicochemical Properties
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A comprehensive understanding of a molecule's ADMET profile is essential for its development
as a therapeutic agent. Various online tools, such as SwissADME and pkCSM, utilize
computational models to predict these properties based on the chemical structure of the
compound. The predicted ADMET and physicochemical properties of Delphinidin 3-
galactoside are summarized in the table below.
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Property Predicted Value Tool/Database
Molecular Formula C21H21012+ PubChem[1]
Molecular Weight 465.38 g/mol PubChem[1]
Hydrogen Bond Donors 9 PubChem[1]
Hydrogen Bond Acceptors 12 PubChem|[1]
Rotatable Bonds 4 PubChem[1]
Topological Polar Surface Area 224 A2 PubChem[1]
Water Solubility 0.85g/L FooDBJ2]
logP (o/w) 0.93 FooDBJ2]

Gl Absorption Low SwissADME
Blood-Brain Barrier Permeant No SwissADME
P-glycoprotein Substrate Yes SwissADME
CYP1A2 inhibitor Yes SwissADME
CYP2C19 inhibitor Yes SwissADME
CYP2C9 inhibitor Yes SwissADME
CYP2D6 inhibitor No SwissADME
CYP3A4 inhibitor Yes SwissADME
AMES Toxicity No pkCSM
hERG I Inhibitor No pkCSM

Oral Rat Acute Toxicity (LD50) 2.586 mol/kg pkCSM

Skin Sensitisation No pkCSM

Predicted Bioactivity Spectra

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts
the biological activity profile of a compound based on its structural formula. The predictions are
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presented as a list of potential activities with a corresponding probability of being active (Pa) or

inactive (Pi).

Predicted Activity Pa Pi

Antioxidant 0.854 0.004
Anti-inflammatory 0.732 0.015
Antineoplastic 0.658 0.031
Tyrosinase inhibitor 0.521 0.048
Cyclooxygenase-2 inhibitor 0.489 0.062
Kinase inhibitor 0.612 0.025
Apoptosis agonist 0.588 0.039

Quantitative Bioactivity Data

The following table summarizes the available quantitative data from in silico and in vitro studies
on the bioactivity of Delphinidin 3-galactoside and its aglycone, Delphinidin.
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Bioactivity

Compound Target/Assay . Value Reference
Metric
Delphinidin 3- Tyrosinase
, IC50 34.14 uM [3]
galactoside (Mushroom)

-325.5 to -307.7

Delphinidin 3- o kcal/mol
) TNF-a Receptor Binding Energy ) [4]
glucoside (complex with
receptor)
Delphinidin HER-2 (MDA-
IC50 41.42 pM [5]
(aglycone) MB-453 cells)
Delphinidin HER-2 (BT-474
IC50 60.92 uM [5]
(aglycone) cells)
Delphinidin PEO1 ovarian
IC50 ~40 uM [6]
(aglycone) cancer cells
Delphinidin SKOV3 ovarian
IC50 ~60 pM [6]
(aglycone) cancer cells
Delphinidin o
COX-2 Binding Energy > -10 kJ/mol [7]
(aglycone)

In Silico Prediction Methodologies

The prediction of bioactivity for Delphinidin 3-galactoside primarily relies on molecular
docking simulations. This computational technique predicts the preferred orientation of a ligand
when bound to a specific protein target and estimates the strength of their interaction, typically
represented as binding energy.

General Molecular Docking Workflow

Caption: A generalized workflow for in silico molecular docking studies.

Predicted Signaling Pathway Interactions
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In silico studies and research on related anthocyanins suggest that Delphinidin 3-galactoside
may exert its biological effects by modulating key cellular signaling pathways, particularly those

involved in inflammation and cancer.

Predicted Inhibition of the NF-kB Signaling Pathway

The NF-kB pathway is a central regulator of inflammation. In silico predictions suggest that
Delphinidin 3-galactoside may inhibit this pathway by interacting with key components such
as IKK and preventing the degradation of IkBa. This, in turn, would block the translocation of
the p65/p50 heterodimer to the nucleus, thereby downregulating the expression of pro-

inflammatory genes.
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Caption: Predicted inhibition of the NF-kB signaling pathway by Delphinidin 3-galactoside.
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Predicted Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular
processes like proliferation, differentiation, and apoptosis. In silico evidence suggests that
Delphinidin 3-galactoside may interfere with this pathway, potentially at the level of kinases
like p38 MAPK, leading to downstream effects on gene expression related to cell cycle control

and apoptosis.
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Caption: Predicted modulation of the MAPK signaling pathway by Delphinidin 3-galactoside.
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Experimental Protocols for In Vitro Validation

The following protocols provide a framework for the experimental validation of the predicted
bioactivities of Delphinidin 3-galactoside.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of Delphinidin 3-galactoside to inhibit the enzyme
tyrosinase, which is involved in melanin production.

Materials:

Mushroom tyrosinase

o L-DOPA (3,4-dihydroxyphenylalanine)
e Delphinidin 3-galactoside

» Kaojic acid (positive control)

e Phosphate buffer (pH 6.8)

e 96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of Delphinidin 3-galactoside and kojic acid in a suitable solvent
(e.g., DMSO).

e In a 96-well plate, add 20 uL of various concentrations of Delphinidin 3-galactoside or kojic
acid.

e Add 140 pL of phosphate buffer to each well.
e Add 20 pL of mushroom tyrosinase solution (in phosphate buffer) to each well.

 Incubate the plate at 37°C for 10 minutes.
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« Initiate the reaction by adding 20 pL of L-DOPA solution to each well.

e Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20
minutes.

e Calculate the rate of reaction for each concentration.

o The percentage of inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] *
100.

e The IC50 value is determined by plotting the percentage of inhibition against the
concentration of Delphinidin 3-galactoside.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-a
Production

This assay measures the ability of Delphinidin 3-galactoside to inhibit the production of the
pro-inflammatory cytokine TNF-a in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

* RAW 264.7 macrophage cell line

e DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
 Lipopolysaccharide (LPS) from E. coli

e Delphinidin 3-galactoside

o Dexamethasone (positive control)

e Human TNF-a ELISA kit

o 96-well cell culture plates

Procedure:
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e Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 1075 cells/well and allow them to
adhere overnight.

e Pre-treat the cells with various concentrations of Delphinidin 3-galactoside or
dexamethasone for 1 hour.

» Stimulate the cells with LPS (1 pg/mL) for 24 hours.
e Collect the cell culture supernatant.

o Quantify the amount of TNF-a in the supernatant using a human TNF-a ELISA kit according
to the manufacturer's instructions.

o The percentage of inhibition is calculated as: [(LPS Control - Sample) / LPS Control] * 100.

e The IC50 value can be determined from the dose-response curve.

Conclusion

The in silico prediction of Delphinidin 3-galactoside's bioactivity provides a valuable starting
point for further research and development. The computational data presented in this guide,
including its predicted ADMET properties, potential biological activities, and interactions with
key signaling pathways, suggests that Delphinidin 3-galactoside is a promising candidate for
further investigation as a potential therapeutic agent. The provided experimental protocols offer
a foundation for the in vitro validation of these in silico predictions. Future studies should focus
on confirming these predicted activities in more complex biological systems and ultimately in in
vivo models to fully elucidate the therapeutic potential of this natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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